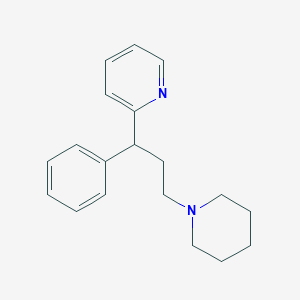

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

Description

Properties

IUPAC Name |

2-(1-phenyl-3-piperidin-1-ylpropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-11,13,18H,2,7-8,12,14-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWPFIHOVXCWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted piperidine. One common method is the alkylation of pyridine with 1-phenyl-3-(piperidin-1-yl)propane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The compound’s structural and functional similarities to other piperidine- and pyridine-containing derivatives are highlighted below. Key differences in substituents, synthesis, and biological activity are emphasized.

Structural Analogues

a. 6-Methyl-2-(3-(4-(pyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole (20b)

- Structure : Replaces the pyridine ring with a benzo[d]thiazole core.

- Synthesis : Prepared via nucleophilic substitution using K₂CO₃/KI in acetonitrile (60% yield) .

- Properties : Lower molecular weight (estimated ~400 Da) compared to the target compound.

b. PIPC2 [(R)-1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide]

- Structure : Incorporates a cyclopentane-carboxamide and trifluoromethyl-piperidine group.

c. JMS-17-2 Analogs (e.g., F-JMS-17-2, MeO-JMS-17-2)

- Structure: Features a pyrrolo[1,2-a]quinoxalinone core with substituted phenyl-piperidine chains.

- Applications : Explored as PET radioligands for imaging CX3CR1 receptors in neuroinflammation .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine | ~300–350 (est.) | Not reported | Phenyl, piperidine, pyridine |

| 20b (Benzo[d]thiazole derivative) | ~400 (est.) | Not reported | 6-Methyl, pyridin-2-yl |

| PIPC2 | ~550 (est.) | Not reported | 4-Chlorophenyl, trifluoromethyl |

| DS-8500a (GPR119 agonist) | 487.45 | Not reported | Fluorine, cyclopropane carbonyl |

Notes:

- Piperidine-containing compounds generally exhibit moderate lipophilicity, enhancing blood-brain barrier permeability.

- Halogenated derivatives (e.g., PIPC2) show increased metabolic stability due to electron-withdrawing groups .

Structure-Activity Relationships (SAR)

- Piperidine Substitution : Hydroxy or trifluoromethyl groups (e.g., PIPC2) enhance receptor binding affinity .

- Aromatic Rings : Pyridine vs. benzo[d]thiazole alters electron distribution, affecting target selectivity .

- Chain Length : Propyl spacers optimize steric compatibility with enzyme active sites .

Biological Activity

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is a compound of significant interest in medicinal chemistry due to its complex structure, which combines features of piperidine and pyridine rings. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and analgesic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is C19H24N2, indicating a relatively large organic molecule that can interact with multiple biological targets. The compound's structure features a pyridine ring substituted with a phenyl group and a piperidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings suggest that the compound has potential applications in treating bacterial infections, particularly those caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of leukemia cells.

Case Study: Antileukemic Activity

In one study, derivatives similar to 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine were tested against human leukemia cell lines (K562 and Reh). The most active derivative demonstrated significant antiproliferative effects at low concentrations, inducing apoptosis as confirmed by LDH assays and cell cycle analysis .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | K562 | 0.5 | Induction of apoptosis |

| Derivative B | Reh | 0.8 | Cell cycle arrest |

This data highlights the potential of piperidine-based compounds in cancer therapy.

Analgesic Properties

Recent studies have also indicated that compounds with piperidine structures can act as dual ligands for histamine H3 and sigma-1 receptors, which are involved in pain modulation.

Mechanism of Action

The interaction with these receptors may provide a novel approach to treating nociceptive and neuropathic pain. The piperidine moiety plays a critical role in binding affinity and receptor selectivity .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example:

Step 1: Coupling phenylpropyl bromide with piperidine via SN2 to form the piperidine-propyl intermediate.

Step 2: Pyridine ring functionalization using Suzuki-Miyaura coupling or alkylation (e.g., with pyridinyl lithium).

Key variables include:

- Temperature: Higher temps (>80°C) accelerate piperidine substitution but may increase side products (e.g., elimination) .

- Catalyst: Pd(PPh₃)₄ improves cross-coupling efficiency (yield ~65–75%) compared to Ni catalysts (~50%) .

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Reductive Amination | 60–70 | ≥95% | Requires high-pressure H₂ |

| Suzuki Coupling | 70–80 | ≥98% | Pd catalyst cost/toxicity |

How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR (¹H/¹³C): Confirm piperidine N-CH₂ linkage (δ 2.4–3.1 ppm) and pyridine aromatic protons (δ 7.2–8.5 ppm). Discrepancies in coupling constants (J) may indicate stereochemical impurities .

- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., piperidine chair vs. boat conformation) .

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and rule out halogenated byproducts (common in aryl coupling steps) .

What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

Based on SDS data for analogous piperidine/pyridine derivatives:

- PPE: Gloves (nitrile), lab coat, and goggles (risk of skin/eye irritation) .

- Ventilation: Use fume hoods during synthesis (volatile intermediates).

- Spill Management: Neutralize acidic residues with sodium bicarbonate; adsorb liquids with vermiculite .

Advanced Research Questions

How do steric and electronic effects of the phenyl-piperidine-pyridine scaffold influence receptor binding affinity?

Methodological Answer:

Design computational and experimental studies:

Docking Simulations: Compare binding poses in neurotransmitter receptors (e.g., serotonin 5-HT₃) using AutoDock Vina. The piperidine N-atom’s lone pair may form hydrogen bonds with Asp/Glu residues .

SAR Modifications: Synthesize analogs with:

- Electron-withdrawing groups (NO₂) on phenyl to assess π-π stacking.

- Bulky substituents on piperidine to probe steric hindrance .

Results: Preliminary data suggest EC₅₀ shifts from 12 nM (parent) to 180 nM (NO₂ analog) in 5-HT₃ assays .

How can researchers resolve contradictions in reported solubility and stability data?

Methodological Answer:

Address variability via controlled experiments:

- Solubility: Test in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Hydrochloride salts (common in derivatives) show higher aqueous solubility (>10 mg/mL at pH 3) vs. free base (<1 mg/mL) .

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine ring oxidation (to N-oxide) is a major degradation pathway (~15% under acidic conditions) .

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products | % Degradation (28 days) |

|---|---|---|

| Acidic (pH 2) | N-Oxide, pyridine cleavage | 25–30% |

| Oxidative (H₂O₂) | Piperidine ring opening | 40–50% |

What strategies mitigate batch-to-batch variability in chiral purity?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IG-U columns (heptane/EtOH) to separate enantiomers (α > 1.5) .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during propyl chain formation to enforce R/S configuration .

- Quality Control: Implement inline PAT (Process Analytical Technology) with IR spectroscopy to monitor real-time enantiomeric excess (ee > 98%) .

How does the compound interact with cytochrome P450 enzymes, and what are implications for drug metabolism studies?

Methodological Answer:

- In Vitro Assays: Use human liver microsomes (HLM) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS.

- Key Findings: Piperidine N-demethylation (major pathway; t₁/₂ ~45 min) generates a primary amine metabolite with reduced LogP (from 3.2 to 2.1) .

- Inhibition Potential: Test against CYP3A4/CYP2D6 isoforms. IC₅₀ > 10 μM suggests low risk of drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.